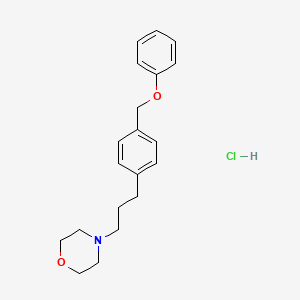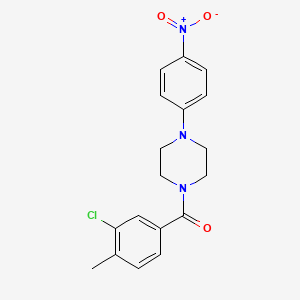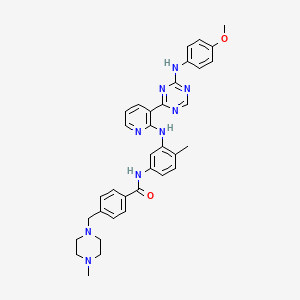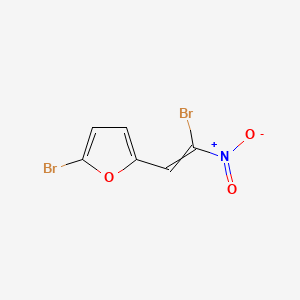
Deschlorclozapin
Übersicht
Beschreibung
Deschloroclozapine is a potent and selective chemogenetic actuator used in neuroscience research. It is a derivative of clozapine and serves as an agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Deschloroclozapine has gained attention for its ability to activate targeted neurons at lower dosages compared to clozapine-N-oxide, making it a valuable tool in chemogenetics .
Wissenschaftliche Forschungsanwendungen
Deschlorclozapin wird in der wissenschaftlichen Forschung weit verbreitet, da es DREADDs selektiv aktivieren kann. Seine Anwendungen umfassen:
Chemie: Als Werkzeug verwendet, um chemische Reaktionen und Interaktionen auf molekularer Ebene zu untersuchen.
Biologie: In der Forschung eingesetzt, um die neuronale Aktivität zu manipulieren und Gehirnfunktionen zu untersuchen.
Medizin: Untersucht auf seine möglichen therapeutischen Anwendungen bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Verbindungen eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an DREADD-Rezeptoren, insbesondere die Subtypen hM3Dq und hM4Di. Nach der Bindung aktiviert es diese Rezeptoren, was zu Veränderungen der neuronalen Aktivität führt. Die Aktivierung von hM3Dq-Rezeptoren verstärkt die neuronale Aktivität, während hM4Di-Rezeptoren sie hemmen. Diese selektive Aktivierung ermöglicht es Forschern, neuronale Funktionen präzise zu steuern und deren Auswirkungen auf Verhalten und Physiologie zu untersuchen .
Ähnliche Verbindungen:
Clozapin-N-oxid: Ein weiterer DREADD-Agonist, jedoch weniger potent im Vergleich zu this compound.
Clozapin: Die Ausgangssubstanz, von der this compound abgeleitet ist.
C21: Ein weniger potenter DREADD-Agonist im Vergleich zu this compound .
Einzigartigkeit: this compound zeichnet sich durch seine hohe Potenz und Selektivität für DREADD-Rezeptoren aus. Es erfordert niedrigere Dosierungen, um die gewünschten Wirkungen zu erzielen, was das Risiko von Off-Target-Effekten reduziert und es zu einer überlegenen Wahl für chemogenetische Studien macht .
Wirkmechanismus
Target of Action
Deschloroclozapine (DCZ) is a potent and selective chemogenetic actuator . Its primary targets are the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the muscarinic-based DREADDs . These receptors, derived from muscarinic or κ-opioid receptors, have been widely adopted for neuroscience research . The most commonly used are the modified human M3 muscarinic receptor (hM3Dq), which enhances neuronal activity, and the modified M4 receptor (hM4Di), which silences it .
Mode of Action
DCZ demonstrates remarkable potency in activating targeted neurons at a lower dosage compared to clozapine-N-oxide (CNO) . It selectively binds to and occupies DREADDs in both mice and monkeys . Systemic delivery of low doses of DCZ enhances neuronal activity via hM3Dq within minutes in mice and monkeys .
Biochemical Pathways
The chemogenetic technology DREADD affords a minimally invasive means to reversibly and remotely control the activity of DREADD-expressing cells through the systemic delivery of DREADD ligands . This allows for the modulation of cellular signaling, neuronal activity, and behavior . The activation of these pathways can lead to various downstream effects, such as the enhancement or silencing of neuronal activity .
Pharmacokinetics
DCZ is described as metabolically stable . It is delivered systemically in low doses (1 or 3 μg per kg) to enhance neuronal activity . This suggests that DCZ has good bioavailability, allowing it to effectively reach its target receptors and exert its effects.
Result of Action
The activation of DREADDs by DCZ leads to rapid neuronal and behavioral modulations in mice and monkeys . For instance, intramuscular injections of DCZ reversibly induced spatial working memory deficits in monkeys expressing hM4Di in the prefrontal cortex . This indicates that DCZ can have significant effects at the molecular and cellular levels, influencing both neuronal activity and behavior.
Action Environment
While specific environmental factors influencing the action of DCZ are not explicitly mentioned in the literature, it’s important to note that the effectiveness of any drug can be influenced by a variety of environmental factors. These can include the physiological state of the organism, the presence of other drugs or substances, and various external conditions. Dcz has been shown to be effective in both mice and non-human primates, suggesting it is robust across different environments and conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dechloroclozapine plays a significant role in biochemical reactions by acting as an agonist for muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It interacts with the muscarinic hM3Dq and hM4Di receptors, exhibiting high affinity and selectivity. The interaction with these receptors is characterized by binding to the receptor sites, leading to activation or inhibition of downstream signaling pathways. Dechloroclozapine has been shown to have minimal off-target binding compared to clozapine, making it a more selective and potent option for modulating neuronal activity .
Cellular Effects
Dechloroclozapine influences various types of cells and cellular processes, particularly in the nervous system. It enhances neuronal activity by activating the hM3Dq receptor, leading to increased intracellular calcium levels and subsequent activation of signaling pathways. In contrast, activation of the hM4Di receptor by dechloroclozapine results in inhibition of neuronal activity through the reduction of cyclic adenosine monophosphate levels. These effects on cell signaling pathways ultimately influence gene expression and cellular metabolism, contributing to changes in cell function .
Molecular Mechanism
The molecular mechanism of dechloroclozapine involves its binding interactions with muscarinic DREADD receptors. Upon binding to the hM3Dq receptor, dechloroclozapine induces a conformational change that activates G-protein signaling, leading to increased intracellular calcium levels and activation of downstream effectors. Conversely, binding to the hM4Di receptor results in inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability. These molecular interactions highlight the dual role of dechloroclozapine in modulating neuronal activity through both activation and inhibition of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dechloroclozapine have been observed to change over time. The compound is rapidly brain-penetrable, with its effects on neuronal activity becoming evident within minutes of administration. Stability studies have shown that dechloroclozapine remains effective over extended periods, with minimal degradation observed. Long-term studies in both in vitro and in vivo settings have demonstrated sustained modulation of neuronal activity, with reversible effects upon discontinuation of the compound .
Dosage Effects in Animal Models
The effects of dechloroclozapine vary with different dosages in animal models. Low doses (1 or 3 micrograms per kilogram) have been shown to enhance neuronal activity via the hM3Dq receptor in mice and monkeys. Higher doses (100 micrograms per kilogram) administered intramuscularly have been associated with reversible spatial working memory deficits in monkeys expressing the hM4Di receptor in the prefrontal cortex. These findings indicate that dechloroclozapine’s effects are dose-dependent, with both beneficial and adverse effects observed at different dosage levels .
Metabolic Pathways
Dechloroclozapine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolically stable, with minimal degradation observed in laboratory settings. It interacts with enzymes involved in the metabolism of neurotransmitters, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate neuronal activity and behavior .
Transport and Distribution
Within cells and tissues, dechloroclozapine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high brain penetrability is facilitated by its ability to cross the blood-brain barrier and accumulate in neuronal tissues. This selective distribution is crucial for its effectiveness in modulating neuronal activity and behavior .
Subcellular Localization
Dechloroclozapine’s subcellular localization is primarily within neuronal cells, where it exerts its activity by binding to muscarinic DREADD receptors. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with the intended receptors. This precise localization is essential for the compound’s ability to modulate neuronal activity and behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deschloroclozapine can be synthesized through a series of chemical reactions starting from clozapine. The synthetic route involves the removal of a chlorine atom from clozapine, resulting in the formation of deschloroclozapine. The reaction conditions typically involve the use of reagents such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Industrial Production Methods: Industrial production of deschloroclozapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain deschloroclozapine suitable for research applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Deschlorclozapin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern, was möglicherweise seine Aktivität beeinflusst.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Säuren werden bei Substitutionsreaktionen verwendet
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten Metaboliten führen, während Substitutionsreaktionen verschiedene Derivate von this compound ergeben können .
Vergleich Mit ähnlichen Verbindungen
Clozapine-N-oxide: Another DREADD agonist, but less potent compared to deschloroclozapine.
Clozapine: The parent compound from which deschloroclozapine is derived.
C21: A less potent DREADD agonist compared to deschloroclozapine .
Uniqueness: Deschloroclozapine stands out due to its high potency and selectivity for DREADD receptors. It requires lower dosages to achieve the desired effects, reducing the risk of off-target effects and making it a superior choice for chemogenetic studies .
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHITFFJBFOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173463 | |
| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-07-7 | |
| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)


![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)

